molecular formula C13H17ClF3NO B1403972 4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride CAS No. 1311254-44-0

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride

Cat. No. B1403972
CAS RN: 1311254-44-0
M. Wt: 295.73 g/mol
InChI Key: QYARUJUHOSDBCI-UHFFFAOYSA-N
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Description

“4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride” is a chemical compound with the linear formula C13H17O1N1Cl1F3 . It is a solid substance . The presence of fluorine and pyridine structure in its derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string FC(F)(C1=CC=C(OC)C(C2CCNCC2)=C1)F.Cl . The InChI code for this compound is 1S/C13H16F3NO.ClH/c1-18-12-3-2-10(13(14,15)16)8-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 295.73 and its solid form . The compound’s storage temperature, purity, and other properties are not specified in the available resources .

Scientific Research Applications

1. Impurity Characterization in Cloperastine Hydrochloride

Cloperastine hydrochloride, a piperidine derivative, is extensively used in cough treatment. A study by Liu et al. (2020) involved identifying and quantifying five impurities in cloperastine hydrochloride. This research is crucial for ensuring the purity and safety of the drug.

2. Synthesis and Structure of Piperidine Derivatives

Research conducted by Koshetova et al. (2022) focused on the synthesis and structural analysis of novel piperidine derivatives. These derivatives have potential applications in various pharmacological fields.

3. Pharmacological Profile of Piperidine-Based Compounds

The study by Vanover et al. (2004) detailed the pharmacological characterization of a piperidine-based compound, highlighting its potential as a treatment for psychosis. This research underscores the versatility of piperidine derivatives in therapeutic applications.

4. Luminescence Properties of Piperidine-Involved Complexes

In a study by Moriguchi et al. (2017), the luminescence properties of europium (III) complexes involving piperidine were explored. This research could lead to advancements in materials science, particularly in luminescent materials.

5. Piperidine Derivatives as Serotonin Receptor Agonists

Research by Sonda et al. (2004) demonstrated the use of piperidine derivatives as selective serotonin 4 receptor agonists, suggesting their potential in treating gastrointestinal disorders.

Safety and Hazards

The safety information for “4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride” indicates that it is classified as a combustible solid . Its WGK is 3, and it does not have a flash point . The compound is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party .

properties

IUPAC Name

4-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c1-18-12-3-2-10(13(14,15)16)8-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYARUJUHOSDBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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